molecular formula C8H16N2O B13165893 N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide

Cat. No.: B13165893
M. Wt: 156.23 g/mol
InChI Key: CYFIJEYELZHFEF-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide (CAS 1597195-23-7) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound features a cyclopropane ring, a structural motif of significant interest in medicinal chemistry and drug discovery. Small, strained ring molecules like phenylcyclopropane carboxamides are valued for their rigid, defined conformations and unique electronic properties, which make them valuable subunits for constructing biologically active compounds . Compounds with similar cyclopropane-carboxamide scaffolds are frequently investigated for their potential as orexin receptor antagonists, which are relevant for sleep and wake disorders research, and as protein kinase inhibitors for oncology research . The presence of both an amide and an aminomethyl group on the cyclopropane ring makes this molecule a versatile building block (synthon) for further chemical synthesis and derivatization. As a key intermediate, researchers can utilize it to create more complex molecules for pharmaceutical and biological testing . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is typically supplied with cold-chain transportation to ensure stability .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]-2-methylpropanamide

InChI

InChI=1S/C8H16N2O/c1-6(2)7(11)10-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

CYFIJEYELZHFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide typically involves the reaction of [1-(aminomethyl)cyclopropyl]methanol with 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the cyclopropyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s distinctiveness lies in its cyclopropane moiety and amide functionalization. Below is a comparative analysis with structurally related molecules:

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS 1598026-73-3)

  • Structural Differences : Replaces the 2-methylpropanamide group with a sulfonamide (-SO₂NH₂).
  • Physicochemical Properties :
    • Molecular Formula: C₇H₁₆N₂O₂S (vs. C₈H₁₄N₂O for the target compound).
    • Molecular Weight: 192.28 g/mol (vs. ~154.21 g/mol for the target).

N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-2-methylpropanamide

  • Structural Differences: Substitutes the cyclopropane-aminomethyl group with a 2,4-dimethylthiazole-ethyl moiety.
  • Biological Relevance: Thiazole rings are known for antimicrobial and anti-inflammatory activity. This substitution may enhance interactions with thiamine-dependent enzymes or inflammatory mediators, unlike the cyclopropane’s steric effects in the target compound .

N-[(1R,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide

  • Structural Differences : Introduces a chiral hydroxy-phenyl group and N-methylation.
  • Stereochemical Impact : The (1R,2R) configuration and hydroxyl group enable enantioselective binding to targets like G-protein-coupled receptors, a feature absent in the achiral cyclopropane-based target compound .

General Trends in Cyclopropane-Containing Amides

  • Ring Strain: The cyclopropane’s high ring strain (~27 kcal/mol) increases reactivity, making it prone to ring-opening reactions under acidic or nucleophilic conditions. This contrasts with bulkier cycloheptyl or aromatic substituents in analogs like (S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide, which prioritize stability over reactivity .
  • Bioavailability : Cyclopropane’s compact size may improve membrane permeability compared to bulkier analogs, though this is counterbalanced by reduced solubility in aqueous environments.

Research Findings and Implications

  • Synthetic Challenges : Cyclopropane-containing amides often require specialized reagents (e.g., Simmons-Smith conditions) for ring formation, unlike sulfonamide or thiazole analogs, which utilize straightforward coupling reactions .
  • Toxicity Considerations: Cyclopropane derivatives may exhibit higher hepatotoxicity due to reactive intermediates formed during metabolic ring-opening, a risk less pronounced in sulfonamide or aromatic analogs .

Biological Activity

N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group, which contributes to its unique structural properties. The amide functional group plays a critical role in its biological interactions. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological effects.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Protein Secretion : This compound has been shown to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a mechanism that is crucial for its pathogenicity. In vitro assays demonstrated that the compound effectively reduced the secretion of virulence factors, as measured by assays using ExoS-β-lactamase fusion proteins .
  • Cytotoxicity and Cell Viability : The compound's cytotoxic effects were assessed using cell viability assays on CHO cells. It was found to prevent cell death induced by P. aeruginosa infection, indicating a protective effect against bacterial intoxication .

Efficacy in Assays

A series of studies have evaluated the efficacy of this compound through various biological assays:

Assay Type Outcome IC50 Value
T3SS-mediated SecretionSignificant inhibition observed0.8 µM
Translocation AssayPrevented intoxication of target cellsNot active at max dose tested
Cytotoxicity AssayReduced cell death in infected cellsEffective

These results indicate that while the compound shows promise as an inhibitor of T3SS, its effectiveness in preventing translocation is less pronounced, suggesting a need for further optimization .

Case Studies and Applications

Recent studies have highlighted the potential applications of this compound in treating infections caused by multidrug-resistant bacteria. For instance, a study demonstrated that combining this compound with other antibiotics enhanced overall efficacy against resistant strains, suggesting a synergistic effect that could be exploited in clinical settings .

Moreover, the compound's unique structure allows for modifications that could improve its pharmacokinetic properties and selectivity towards bacterial targets, making it a candidate for further drug development initiatives aimed at combating antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide, and how can reaction intermediates be optimized?

Methodological Answer:

  • Step 1 : Start with cyclopropylamine derivatives (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) as precursors. React with 2-methylpropanoyl chloride under anhydrous conditions using a base like triethylamine to form the amide bond .
  • Step 2 : Monitor intermediates via HPLC or TLC to ensure purity. For optimization, adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and solvent choice (e.g., dichloromethane vs. THF) to improve yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using ¹H/¹³C NMR and HRMS .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in experimental setups?

Methodological Answer:

  • LogP/LogD : Use computational tools (e.g., JChem or ACD/Labs) to predict partition coefficients. Compare with experimental values from shake-flask assays at pH 5.5 and 7.4 to resolve discrepancies (e.g., JChem LogP = 0.14 vs. experimental -1.00 at pH 7.4) .
  • Polar Surface Area (PSA) : Calculate PSA (e.g., 61.80 Ų) to predict membrane permeability. Validate via PAMPA assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring to detect degradation products (e.g., hydrolysis of the cyclopropane ring) .

Intermediate-Level Questions

Q. What analytical strategies are critical for resolving contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays). For example, if in vitro enzyme inhibition (IC₅₀ = 10 µM) conflicts with cellular EC₅₀ (>50 µM), investigate off-target effects via chemoproteomics or solubility limitations .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and standardized protocols (e.g., ATP levels in viability assays) to minimize batch-to-batch variability .

Q. How can researchers design stability studies to identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Analyze degradants via LC-MS/MS to identify cleavage sites (e.g., cyclopropane ring opening or amide hydrolysis) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantitate parent compound loss via LC-HRMS and identify metabolites .

Advanced Research Questions

Q. What in silico and experimental approaches are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Molecular Docking : Use crystal structures of target proteins (e.g., opioid receptors or enzymes) from the PDB. Compare binding poses of this compound with known ligands (e.g., fentanyl derivatives) to hypothesize interactions .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines (e.g., MOR-KO for μ-opioid receptor studies) .

Q. How can structural modifications enhance selectivity while minimizing off-target effects in vivo?

Methodological Answer:

  • SAR Studies : Synthesize analogs with variations in the cyclopropane ring (e.g., fluorination) or amide substituents (e.g., bulkier groups). Test against panels of receptors/enzymes (e.g., Eurofins CEREP panel) to map selectivity .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bond acceptors in the cyclopropane region) and optimize spatial arrangement using software like MOE .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational LogP predictions and experimental measurements?

Methodological Answer:

  • Root Cause Analysis : Investigate protonation states (e.g., pH-dependent LogD shifts from -2.74 at pH 5.5 to -1.00 at pH 7.4) . Validate ionization using potentiometric titration .
  • Method Harmonization : Standardize shake-flask conditions (e.g., buffer ionic strength, temperature) across labs. Use internal standards (e.g., caffeine) to calibrate measurements .

Methodological Gaps and Future Directions

Q. What are the unmet needs in studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) with autoradiography to quantify accumulation in target organs (e.g., brain or liver) .
  • Advanced Modeling : Develop PBPK models integrating in vitro data (e.g., permeability, microsomal stability) to predict human dose-response curves .

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